1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile
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Overview
Description
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-5-fluorobenzoyl group and a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 3-chloro-5-fluorobenzoyl chloride, is reacted with piperidine to form the benzoyl intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Introduction of the Carbonitrile Group: The benzoyl intermediate is then reacted with a cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the carbonitrile group. This step is typically performed under anhydrous conditions to prevent hydrolysis of the cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide or potassium cyanide in anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of piperidine-4-amine derivatives.
Oxidation: Formation of piperidone derivatives.
Scientific Research Applications
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-methanol: Similar structure but with a hydroxymethyl group instead of a carbonitrile group.
Uniqueness
1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile is unique due to the presence of both a 3-chloro-5-fluorobenzoyl group and a carbonitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-chloro-5-fluorobenzoyl)piperidine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c14-11-5-10(6-12(15)7-11)13(18)17-3-1-9(8-16)2-4-17/h5-7,9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZSFELVAPGLER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)C2=CC(=CC(=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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